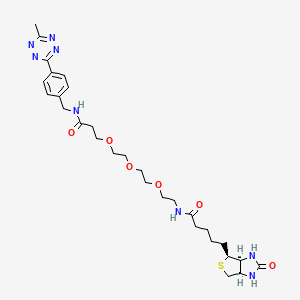

Biotin-PEG3-Me-Tet

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C29H42N8O6S |

|---|---|

Molecular Weight |

630.8 g/mol |

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethyl]pentanamide |

InChI |

InChI=1S/C29H42N8O6S/c1-20-34-36-28(37-35-20)22-8-6-21(7-9-22)18-31-26(39)10-12-41-14-16-43-17-15-42-13-11-30-25(38)5-3-2-4-24-27-23(19-44-24)32-29(40)33-27/h6-9,23-24,27H,2-5,10-19H2,1H3,(H,30,38)(H,31,39)(H2,32,33,40)/t23-,24-,27-/m0/s1 |

InChI Key |

CJVUSGLIHMFDML-DPZBCOQUSA-N |

Isomeric SMILES |

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCNC(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4 |

Canonical SMILES |

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Biotin-PEG3-Me-Tetrazine: Structure, Properties, and Applications in Bioorthogonal Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Biotin-PEG3-Me-Tetrazine, a key reagent in the field of bioorthogonal chemistry. We will delve into its chemical structure and physicochemical properties, explore the kinetics and stability of its "click" reaction, and provide detailed experimental protocols for its application in bioconjugation, including cell and antibody labeling. Furthermore, this guide will visualize key experimental workflows and a relevant signaling pathway to illustrate the practical utility of this versatile molecule.

Core Concepts: The Chemistry of Biotin-PEG3-Me-Tetrazine

Biotin-PEG3-Me-Tetrazine is a heterobifunctional molecule that seamlessly integrates three key components: a biotin moiety for high-affinity detection and purification, a hydrophilic 3-unit polyethylene glycol (PEG) spacer, and a methyl-tetrazine group for highly specific and rapid bioorthogonal conjugation.

The cornerstone of its utility lies in the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction between the electron-deficient tetrazine ring and a strained alkene, most commonly a trans-cyclooctene (TCO). This "click chemistry" reaction is exceptionally fast, highly selective, and proceeds efficiently in complex biological media without the need for a catalyst, making it ideal for in vivo applications.[1]

The methyl substituent on the tetrazine ring offers a favorable balance between reactivity and stability. It enhances the stability of the tetrazine ring in aqueous environments compared to its unsubstituted counterparts, a crucial feature for experiments requiring longer incubation times or for in vivo studies.

Physicochemical and Kinetic Properties

A clear understanding of the quantitative properties of Biotin-PEG3-Me-Tetrazine is essential for designing and optimizing experimental protocols.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C27H39N7O6S | |

| Molecular Weight | 589.7 g/mol | |

| CAS Number | 1835759-81-3 | |

| Appearance | Orange to Red solid | |

| Solubility | Soluble in DMSO, DMF | |

| Storage | -20°C, desiccated | |

| Purity | >95% (typically assessed by HPLC) |

Reaction Kinetics and Stability

The reaction rate of methyl-tetrazine with TCO derivatives is a critical parameter for experimental design. The following table summarizes representative second-order rate constants.

| Reactant Pair | Second-Order Rate Constant (k₂) | Conditions |

| Methyl-tetrazine & TCO | ~10² - 10³ M⁻¹s⁻¹ | PBS, pH 7.4, 37°C |

| Methyl-tetrazine & axial-TCO | ~10³ M⁻¹s⁻¹ | PBS, 37°C |

| Methyl-tetrazine & various TCO derivatives | 460 - 730 M⁻¹s⁻¹ | PBS, pH 7.4, 37°C |

Methyl-tetrazines exhibit enhanced stability in biological media compared to other tetrazine derivatives, a key advantage for in vivo studies.

| Condition | Stability |

| Aqueous Buffer (PBS, pH 7.4, 37°C) | High stability, with minimal degradation over several hours. |

| Cell Culture Media (e.g., DMEM with 10% FBS, 37°C) | Greater than 92% of the compound remains after 12 hours, and at least 63% remains after 48 hours.[2][3] |

| Presence of Thiols (e.g., L-cysteine) | More resistant to degradation compared to hydrogen-terminated tetrazines.[4] |

| pH Range | Generally stable at physiological pH (around 7.4). Stability can decrease in strongly acidic or basic conditions. |

Experimental Protocols

This section provides detailed methodologies for common applications of Biotin-PEG3-Me-Tetrazine.

Protocol for Labeling of Cell Surface Proteins

This protocol describes the labeling of cell surface proteins on live cells that have been metabolically or enzymatically engineered to express a TCO-containing moiety.

Materials:

-

Cells expressing TCO-modified surface proteins

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Biotin-PEG3-Me-Tetrazine (stock solution in anhydrous DMSO, e.g., 10 mM)

-

Cell culture medium

-

Quenching solution (optional, e.g., 1 mM TCO-amine or methyl-TCO in PBS)

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Streptavidin-conjugated beads (for enrichment)

Procedure:

-

Cell Preparation: Culture cells expressing the TCO-tagged protein to the desired confluency in a multi-well plate.

-

Washing: Gently wash the cells three times with ice-cold PBS to remove any interfering components from the culture medium.

-

Labeling Reaction:

-

Dilute the Biotin-PEG3-Me-Tetrazine stock solution in pre-warmed cell culture medium or PBS to the desired final concentration (typically 10-100 µM).

-

Add the labeling solution to the cells and incubate for 30-60 minutes at 37°C.

-

-

Quenching (Optional but Recommended):

-

To stop the reaction, remove the labeling solution and add the quenching solution.

-

Incubate for 10-15 minutes at room temperature.

-

-

Washing: Wash the cells three times with ice-cold PBS to remove unreacted Biotin-PEG3-Me-Tetrazine and quenching reagent.

-

Cell Lysis: Lyse the cells using a suitable lysis buffer to extract the labeled proteins.

-

Analysis: The biotinylated proteins can now be detected by western blot using streptavidin-HRP or enriched using streptavidin-conjugated beads for downstream applications such as mass spectrometry.

Protocol for Antibody Conjugation

This protocol outlines the conjugation of Biotin-PEG3-Me-Tetrazine to an antibody that has been previously functionalized with a TCO group.

Materials:

-

TCO-modified antibody in PBS, pH 7.4

-

Biotin-PEG3-Me-Tetrazine (stock solution in anhydrous DMSO, e.g., 10 mM)

-

Desalting column (e.g., PD-10)

-

Reaction buffer: 1X PBS, pH 7.4

Procedure:

-

Prepare Reactants:

-

Ensure the TCO-modified antibody is in the reaction buffer at a known concentration (e.g., 1-5 mg/mL).

-

Dilute the Biotin-PEG3-Me-Tetrazine stock solution in the reaction buffer.

-

-

iEDDA Ligation:

-

Add a slight molar excess of Biotin-PEG3-Me-Tetrazine (e.g., 1.5 to 5 equivalents per TCO group) to the antibody solution.

-

Incubate the reaction for 1-4 hours at room temperature with gentle mixing. The reaction progress can be monitored by the disappearance of the pink/red color of the tetrazine.

-

-

Purification:

-

Purify the resulting biotinylated antibody from excess, unreacted Biotin-PEG3-Me-Tetrazine using a desalting column equilibrated with PBS.

-

-

Characterization:

-

Determine the concentration of the conjugated antibody using a UV-Vis spectrophotometer (A280).

-

Assess the degree of labeling (DOL) using methods such as HABA/avidin assay or mass spectrometry.

-

Confirm the integrity and purity of the conjugate using SDS-PAGE and size-exclusion chromatography (SEC).

-

Verify that the antigen-binding affinity of the antibody is preserved using an ELISA or Surface Plasmon Resonance (SPR) assay.

-

Visualizing Workflows and Pathways

Graphical representations of experimental workflows and biological pathways can aid in understanding the application of Biotin-PEG3-Me-Tetrazine.

Pre-targeted Imaging Workflow

This workflow illustrates the use of a TCO-modified antibody and a biotin-tetrazine conjugate for pre-targeted imaging, followed by detection with a labeled streptavidin.

References

An In-depth Technical Guide on the Mechanism of Action of Biotin-PEG3-Me-Tetrazine in Inverse Electron-Demand Diels-Alder (iEDDA) Reactions

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide details the core principles, mechanism of action, and practical application of Biotin-PEG3-Methyltetrazine, a key reagent in the field of bioorthogonal chemistry. The focus is on its role in the inverse electron-demand Diels-Alder (iEDDA) reaction, a powerful tool for biological labeling, pre-targeted drug delivery, and advanced molecular imaging.

Core Principles of the Tetrazine iEDDA Reaction

The inverse electron-demand Diels-Alder (iEDDA) reaction is a type of [4+2] cycloaddition between an electron-deficient diene, in this case, the 1,2,4,5-tetrazine ring, and an electron-rich dienophile.[1] Unlike classic Diels-Alder reactions, the iEDDA reaction's kinetics are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene.[2] This specific molecular orbital interaction allows the reaction to proceed with exceptional speed and selectivity in complex biological environments without the need for a catalyst.[1]

The Biotin-PEG3-Me-Tetrazine molecule combines three critical components:

-

Methyltetrazine (Me-Tet): The highly reactive, electron-poor diene that drives the iEDDA reaction. The methyl group provides a balance of reactivity and stability.

-

Biotin: A high-affinity ligand for avidin and streptavidin, enabling downstream applications such as signal amplification, purification, or attachment of secondary molecules.[]

-

PEG3 Linker: A short, hydrophilic polyethylene glycol spacer that enhances aqueous solubility and provides spatial separation between the biotin and tetrazine moieties, ensuring that each can function without steric hindrance.[4]

Mechanism of Action

The iEDDA reaction between a tetrazine and a strained dienophile, such as a trans-cyclooctene (TCO), is an irreversible, multi-step process that occurs rapidly under physiological conditions.

-

[4+2] Cycloaddition: The reaction initiates with a concerted [4+2] cycloaddition where the tetrazine (diene) reacts with the TCO (dienophile). This forms a highly unstable, strained bicyclic intermediate.

-

Retro-Diels-Alder Elimination: The intermediate immediately undergoes a retro-Diels-Alder reaction, irreversibly releasing a molecule of dinitrogen (N₂). This step is the primary thermodynamic driving force for the reaction's robustness and irreversibility.

-

Rearrangement: The resulting 4,5-dihydropyridazine product rapidly rearranges to a more stable 1,4-dihydropyridazine or fully oxidized pyridazine.

The overall result is the formation of a stable covalent bond between the tetrazine-containing molecule and the TCO-modified target. The only byproduct is inert nitrogen gas, highlighting the reaction's biocompatibility.

Quantitative Data: Reaction Kinetics

The rate of the iEDDA reaction is one of its most significant advantages, with second-order rate constants (k₂) spanning several orders of magnitude depending on the specific tetrazine and dienophile pairing. The reaction between methyltetrazine and TCO is among the fastest bioorthogonal reactions known.

| Tetrazine Derivative | Dienophile | Rate Constant (k₂ in M⁻¹s⁻¹) | Solvent | Reference |

| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene | ~2000 | 9:1 Methanol:Water | |

| Dipyridyl Tetrazine | TCO-modified Antibody | 13,090 ± 80 | PBS | |

| Methyltetrazine | TCO | Up to 1 x 10⁶ | Aqueous Buffer | |

| General Tetrazines | trans-cyclooctene (TCO) | 10³ - 10⁶ | Physiological Conditions | |

| General Tetrazines | Norbornene | 1.9 | Aqueous | |

| Tetrazine-Dye | 5-vinyl-2'-deoxyuridine | 0.021 | 99:1 Water:DMSO |

Note: The PEG3 and Biotin moieties do not significantly alter the core reaction kinetics of the methyltetrazine group but improve solubility and provide functionality. Reaction rates are highly dependent on the specific dienophile structure and reaction conditions.

Experimental Protocols

The Biotin-PEG3-Me-Tetrazine reagent is frequently used in pre-targeting strategies for imaging and drug delivery. Below are generalized protocols for antibody-TCO conjugation and a subsequent pre-targeting workflow.

Protocol 1: Antibody Conjugation with a TCO-NHS Ester

This protocol describes the labeling of a monoclonal antibody (mAb) with a trans-cyclooctene (TCO) derivative for subsequent reaction with a tetrazine.

Materials:

-

Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4-8.5).

-

TCO-NHS ester (e.g., TCO-PEG4-NHS ester).

-

Anhydrous Dimethylsulfoxide (DMSO).

-

Desalting columns (e.g., Zeba™ Spin Desalting Columns).

-

Reaction buffer: Bicarbonate or Borate buffer (e.g., 100 mM sodium bicarbonate, pH 8.5).

Methodology:

-

Antibody Preparation: Exchange the antibody into the reaction buffer to a final concentration of 1-10 mg/mL.

-

TCO-NHS Solution: Immediately before use, dissolve the TCO-NHS ester in anhydrous DMSO to a concentration of 10-20 mM.

-

Conjugation Reaction: Add a 5-20 molar excess of the TCO-NHS ester solution to the antibody solution. The optimal ratio should be determined empirically for each antibody.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.

-

Purification: Remove excess, unreacted TCO-NHS ester by passing the reaction mixture through a desalting column equilibrated with a storage buffer (e.g., PBS, pH 7.4).

-

Characterization: Determine the degree of labeling (DOL) using MALDI-TOF mass spectrometry or UV-Vis spectroscopy. The purified mAb-TCO conjugate is now ready for use in pre-targeting experiments.

Protocol 2: In Vivo Pre-targeting Workflow

This protocol outlines a typical pre-targeting experiment in a tumor-bearing mouse model following the administration of a TCO-modified antibody.

Materials:

-

Tumor-bearing animal model.

-

mAb-TCO conjugate (from Protocol 1).

-

Biotin-PEG3-Me-Tetrazine.

-

Streptavidin-conjugated imaging agent or therapeutic payload.

-

Sterile saline or PBS for injection.

Methodology:

-

Primary Agent Injection: Administer the mAb-TCO conjugate intravenously (i.v.) into the animal model. The typical dose depends on the antibody but can range from 10 to 100 µg.

-

Accumulation and Clearance: Allow the mAb-TCO to circulate, accumulate at the target site (e.g., tumor), and clear from the bloodstream. This "lag time" is critical and can range from 24 to 120 hours, depending on the antibody's pharmacokinetics. A 72-hour interval is often found to provide a good balance between clearance and TCO stability.

-

Secondary Agent Injection: After the lag time, administer the Biotin-PEG3-Me-Tetrazine (e.g., 50-100 µL of a 1 mM solution in saline). The tetrazine will rapidly react with the TCO-tagged antibodies accumulated at the target site.

-

Tertiary Agent Injection: After a short interval (e.g., 30 minutes to a few hours) to allow for the iEDDA reaction and clearance of excess tetrazine, administer the streptavidin-conjugated payload. The high-affinity biotin-streptavidin interaction will localize the payload to the site of the in vivo click reaction.

-

Analysis: Perform analysis (e.g., PET/SPECT imaging, fluorescence imaging, or therapeutic efficacy studies) at desired time points post-injection of the tertiary agent.

Applications in Drug Development

The unique characteristics of the Biotin-PEG3-Me-Tetrazine and iEDDA reaction make it a versatile tool in research and drug development.

-

Pre-targeted Radioimmunotherapy (PRIT) and Imaging: This is a primary application where a non-radioactive mAb-TCO is administered first, followed by a small, rapidly clearing radiolabeled tetrazine. This approach significantly reduces the radiation dose to healthy tissues compared to administering a directly radiolabeled antibody.

-

Antibody-Drug Conjugates (ADCs): The iEDDA reaction can be used to construct ADCs with a precise drug-to-antibody ratio, especially when using site-specifically modified antibodies. Pre-targeting strategies can also be used to deliver highly potent cytotoxic drugs, minimizing systemic exposure.

-

Cellular and In Vivo Imaging: The biotin handle allows for the attachment of streptavidin-conjugated fluorophores, quantum dots, or enzymes for highly sensitive imaging applications in living systems.

-

Drug Activation: "Click-to-release" systems have been developed where the iEDDA reaction triggers the cleavage of a linker, releasing a caged therapeutic molecule directly at the target site.

Conclusion

Biotin-PEG3-Me-Tetrazine is a powerful and versatile reagent that leverages the exceptional speed and biocompatibility of the inverse electron-demand Diels-Alder reaction. Its trifunctional design provides reactivity, solubility, and a high-affinity handle for downstream applications. For researchers and drug developers, this molecule and the underlying iEDDA chemistry offer a robust platform for creating precisely targeted therapeutics and diagnostics, overcoming many challenges associated with traditional bioconjugation and delivery strategies.

References

A Deep Dive into Biotin-PEG3-Me-Tetrazine: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted applications and underlying principles of Biotin-PEG3-Methyltetrazine (Biotin-PEG3-Me-Tet) in modern scientific research. This versatile reagent has become an indispensable tool in the field of bioorthogonal chemistry, enabling precise and efficient labeling, tracking, and manipulation of biomolecules in complex biological systems.

Core Concepts: Bioorthogonal Chemistry and Click Chemistry

At the heart of this compound's utility lies the concept of bioorthogonal chemistry, a field pioneered by Carolyn R. Bertozzi, which involves chemical reactions that can occur within living systems without interfering with native biochemical processes.[1][2] These reactions are characterized by their high specificity and efficiency in a biological environment.

This compound is a prime example of a reagent used in a type of "click chemistry" known as tetrazine ligation.[1][] This specific reaction involves an inverse-electron-demand Diels-Alder cycloaddition between the methyltetrazine moiety of the reagent and a strained alkene, most commonly a trans-cyclooctene (TCO) group.[1] This reaction is exceptionally fast and proceeds without the need for a toxic copper catalyst, making it ideal for applications in living cells and organisms.

Molecular Composition and Functionality

This compound is a trifunctional molecule, with each component playing a crucial role in its application:

-

Biotin: A small vitamin that exhibits an extraordinarily high affinity for streptavidin and avidin. This strong and specific interaction is widely exploited for the detection, purification, and immobilization of labeled biomolecules.

-

PEG3 (Polyethylene Glycol): A short, hydrophilic spacer. The PEG linker enhances the solubility of the reagent in aqueous buffers, a critical feature for biological experiments. It also minimizes steric hindrance, ensuring that the biotin and methyltetrazine moieties can efficiently interact with their respective binding partners.

-

Methyltetrazine (Me-Tet): The bioorthogonal reactive group. This component specifically and rapidly reacts with a TCO-modified biomolecule, forming a stable covalent bond.

Figure 1: Molecular components of Biotin-PEG3-Me-Tetrazine.

Applications in Research

The unique properties of this compound make it a versatile tool for a wide range of research applications:

-

Bioconjugation and Labeling: The primary application is the specific labeling of biomolecules (proteins, nucleic acids, glycans, lipids) that have been pre-functionalized with a TCO group. This allows for the attachment of a biotin tag to a specific target.

-

Live Cell Imaging: By conjugating fluorescently-labeled streptavidin to a biotin-tagged biomolecule, researchers can visualize and track the localization and dynamics of their target in real-time within living cells.

-

Drug Delivery and Target Identification: this compound can be used to link therapeutic agents to targeting moieties or to identify the binding partners of a drug candidate through affinity purification.

-

Positron Emission Tomography (PET) and SPECT Imaging: The tetrazine ligation can be used for pre-targeting approaches in molecular imaging, where a TCO-modified antibody is first administered, followed by a radiolabeled tetrazine probe for imaging.

The Tetrazine-TCO Ligation Workflow

The experimental workflow for using this compound typically involves a two-step process:

-

Introduction of the TCO Handle: The biomolecule of interest is first modified to incorporate a trans-cyclooctene (TCO) group. This can be achieved through various methods, including metabolic labeling with TCO-containing precursors, chemical modification of specific amino acid residues, or genetic code expansion with unnatural amino acids bearing a TCO moiety.

-

Reaction with this compound: The TCO-functionalized biomolecule is then incubated with this compound. The methyltetrazine group rapidly and specifically reacts with the TCO group, resulting in a stable, covalently biotinylated biomolecule.

Figure 2: General experimental workflow for biotinylating a biomolecule.

Quantitative Data

The inverse-electron-demand Diels-Alder reaction between tetrazine and TCO is known for its exceptionally fast kinetics. The table below summarizes key quantitative parameters for this bioorthogonal reaction.

| Parameter | Value | Reference |

| Second-Order Rate Constant (k) | > 800 M⁻¹s⁻¹ | |

| Reaction Environment | Physiological conditions (aqueous, neutral pH, room temp) | |

| Catalyst Requirement | None (catalyst-free) | |

| Stability of Linkage | Stable covalent bond |

Experimental Protocols

While specific protocols will vary depending on the biomolecule of interest and the experimental system, a general protocol for labeling a TCO-modified protein in a cellular context is provided below.

General Protocol for Live Cell Labeling

-

Cell Culture and TCO Incorporation:

-

Culture cells of interest to the desired confluency.

-

Introduce the TCO handle to your protein of interest. This can be achieved by treating the cells with a TCO-containing metabolic precursor (e.g., a TCO-modified amino acid) for a sufficient period to allow for incorporation into newly synthesized proteins.

-

Wash the cells to remove any unincorporated TCO precursor.

-

-

Labeling with this compound:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Dilute the this compound stock solution in cell culture medium to the desired final concentration (typically in the low micromolar range).

-

Incubate the cells with the this compound solution for a specific period (e.g., 30-60 minutes) at 37°C.

-

Wash the cells to remove any unreacted this compound.

-

-

Detection with Streptavidin Conjugate:

-

Prepare a solution of a streptavidin conjugate (e.g., streptavidin-Alexa Fluor 488) in a suitable buffer (e.g., PBS with 1% BSA).

-

Incubate the biotin-labeled cells with the streptavidin conjugate solution for a specific period (e.g., 15-30 minutes) at room temperature, protected from light.

-

Wash the cells to remove any unbound streptavidin conjugate.

-

-

Imaging and Analysis:

-

The cells are now ready for imaging using an appropriate fluorescence microscope.

-

Figure 3: Step-by-step experimental workflow for live cell labeling.

References

An In-depth Technical Guide to the Synthesis and Purification of Biotin-PEG3-Me-Tetrazine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification methods for Biotin-PEG3-Me-Tetrazine, a valuable reagent in bioconjugation and chemical biology. The methodologies described herein are based on established chemical principles and analogous synthesis procedures for similar biotinylated and tetrazine-modified polyethylene glycol (PEG) linkers.

Overview of the Synthesis Pathway

The synthesis of Biotin-PEG3-Me-Tetrazine is typically achieved through a two-step process. The first step involves the synthesis of an amine-functionalized biotin-PEG3 intermediate. This is followed by the coupling of this intermediate with an activated methyl-tetrazine derivative, commonly a methyl-tetrazine N-hydroxysuccinimide (NHS) ester, to form the final product via a stable amide bond.

Solubility of Biotin-PEG3-Me-Tet in Aqueous Buffers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility characteristics of Biotin-PEG3-Me-Tet in aqueous buffers. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the qualitative solubility, the influence of its molecular components on aqueous solubility, and standardized protocols for its empirical determination.

Overview of this compound Solubility

This compound is a versatile biotinylation reagent used in bioconjugation and click chemistry.[1] Its solubility is a critical factor for its application in biological systems, which are predominantly aqueous. While specific solubility values in various aqueous buffers are not extensively documented, its structural components provide significant insights into its expected behavior.

Key Solubility Characteristics:

-

Organic Solvents: this compound is readily soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[1]

-

Aqueous Media: The presence of a polyethylene glycol (PEG) linker is intended to enhance the water solubility of the molecule.[2][3][4] However, the overall aqueous solubility is influenced by the interplay of its constituent parts: the relatively hydrophobic biotin and methyl-tetrazine moieties, and the hydrophilic PEG linker.

Influence of Molecular Components on Aqueous Solubility

The solubility of this compound in aqueous solutions is a composite of the properties of its three main components:

-

Biotin: Biotin (Vitamin B7) is classified as a water-soluble vitamin, though its solubility in pure water is relatively low. Its solubility is reported to be around 0.2 mg/mL to 0.35 g/kg in water at 25°C and increases in alkaline solutions.

-

PEG3 Linker: The triethylene glycol (PEG3) linker is a short, hydrophilic polymer that plays a crucial role in improving the aqueous solubility of the entire molecule. PEG chains are known to form hydrogen bonds with water molecules, which can help to overcome the poor solubility of conjugated hydrophobic molecules.

-

Methyl-Tetrazine: Tetrazine derivatives can exhibit a range of aqueous solubilities depending on their substituents. While some tetrazines have limited water solubility, the methyl group on this compound is an electron-donating group that can influence the electronic properties and stability of the tetrazine ring. The hydrophobicity of the tetrazine ring itself can negatively impact aqueous solubility.

Tabulated Solubility Data

The following table summarizes the available solubility information for this compound and related compounds.

| Compound | Solvent | Solubility | Source(s) |

| This compound | DMSO, DMF | Soluble | **** |

| Biotin | Water (25°C) | 22mg/100 ml | |

| Alcohol (25°C) | 80mg/100 ml | ||

| 0.1 M NaOH (25°C) | 10 mg/mL | ||

| Biotin-PEG3-Amine | Aqueous Media | Enhanced Solubility | |

| DMSO, DMF, MeOH | Soluble | ||

| Methyltetrazine-PEG4-Acid | Aqueous Buffers | Enhanced Solubility | |

| PEG Linkers (general) | Aqueous Solutions | High Solubility |

Experimental Protocol for Determining Aqueous Solubility

Given the absence of specific quantitative data, researchers will likely need to determine the solubility of this compound in their specific aqueous buffer of choice. The following is a general experimental protocol based on the shake-flask method, which is considered a gold standard for determining equilibrium solubility.

Objective: To determine the equilibrium solubility of this compound in a specific aqueous buffer.

Materials:

-

This compound

-

Aqueous buffer of interest (e.g., PBS, Tris, HEPES at a specific pH)

-

DMSO

-

Microcentrifuge tubes

-

Orbital shaker or vortex mixer

-

Microcentrifuge

-

UV-Vis spectrophotometer or HPLC system

-

Calibrated pH meter

Procedure:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).

-

Preparation of Test Solutions:

-

Dispense a known volume of the aqueous buffer into several microcentrifuge tubes.

-

Add a small, known volume of the this compound DMSO stock solution to each tube to create a range of concentrations. It is important to add an excess of the compound to ensure a saturated solution is formed.

-

-

Equilibration:

-

Tightly cap the tubes and place them on an orbital shaker.

-

Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

-

Separation of Undissolved Solid:

-

After equilibration, centrifuge the tubes at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet the undissolved solid.

-

-

Quantification of Soluble Compound:

-

Carefully collect the supernatant without disturbing the pellet.

-

Measure the concentration of the dissolved this compound in the supernatant using a suitable analytical method. UV-Vis spectrophotometry can be used by measuring the absorbance at the characteristic wavelength for tetrazines (around 520-540 nm), provided a standard curve is generated. Alternatively, HPLC can provide a more accurate quantification.

-

-

Data Analysis: The measured concentration of the supernatant represents the equilibrium solubility of this compound in the tested aqueous buffer.

Visualization of Factors Influencing Solubility

The following diagrams illustrate the key relationships and workflows pertinent to the solubility of this compound.

References

Biotin-PEG3-Me-Tet: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Biotin-PEG3-Me-Tet, a critical reagent in bioconjugation and targeted drug delivery. Understanding the stability profile of this molecule is paramount for ensuring the reliability and reproducibility of experimental results. This document consolidates available data and provides general protocols for handling and stability assessment.

Core Concepts and Chemical Structure

This compound is a trifunctional molecule composed of a biotin moiety, a three-unit polyethylene glycol (PEG) spacer, and a methyl-tetrazine group. The biotin component provides high-affinity binding to streptavidin and avidin, making it an excellent tool for purification, detection, and targeting. The hydrophilic PEG spacer enhances aqueous solubility and reduces steric hindrance. The methyl-tetrazine group is a highly reactive dienophile that participates in inverse electron-demand Diels-Alder (iEDDA) cycloaddition reactions with strained alkenes, such as trans-cyclooctene (TCO), enabling rapid and specific bioorthogonal conjugation.

Caption: Functional components of the this compound molecule.

Stability Profile

The stability of this compound is influenced by the individual stabilities of its three core components: the biotin, the PEG linker, and the methyl-tetrazine ring. The primary concern for the stability of the overall molecule is the tetrazine ring, which can be susceptible to degradation under certain conditions.

Solid-State Stability

In its solid, lyophilized form, this compound is relatively stable. For long-term storage, it is consistently recommended by suppliers to store the solid compound at -20°C .[1] Shipping at ambient temperatures is common practice, suggesting good short-term stability as a solid.

Solution Stability

The stability of this compound in solution is a critical consideration for its application. The primary degradation pathway for tetrazines in aqueous environments is through nucleophilic attack, which can be influenced by pH and the presence of nucleophiles.

While specific quantitative stability data for this compound is not extensively published, studies on similar tetrazine-containing compounds provide valuable insights. Generally, tetrazines with electron-donating substituents, such as the methyl group in this molecule, exhibit greater stability in aqueous solutions compared to those with electron-withdrawing groups.

Table 1: Recommended Storage Conditions for this compound

| Form | Storage Duration | Temperature | Conditions |

| Solid | Long-term (months to years) | -20°C | Desiccated, protected from light.[1] |

| Short-term (days to weeks) | Ambient Temperature | During shipping.[1] | |

| Stock Solution (in anhydrous DMSO or DMF) | Up to 1 month | -20°C | Aliquoted, protected from light and moisture. |

| Up to 6 months | -80°C | Aliquoted, protected from light and moisture. |

pH Sensitivity

The stability of the tetrazine ring is pH-dependent. While specific data for this compound is unavailable, some studies on other tetrazine derivatives indicate that they can slowly degrade in basic aqueous solutions. For bioconjugation reactions, maintaining a pH range of 7.0-8.5 is common, and it is advisable to use freshly prepared solutions for optimal reactivity.

Potential Degradation Pathways

The primary degradation pathway for the tetrazine moiety in aqueous solution is believed to be hydrolysis, leading to the opening of the tetrazine ring. The biotin and PEG components are generally considered stable under typical bioconjugation conditions.

Caption: Postulated hydrolytic degradation of the tetrazine ring.

Experimental Protocols

While specific, validated protocols for the stability testing of this compound are not publicly available, the following general methodologies can be adapted by researchers to assess its stability under their specific experimental conditions.

General Handling and Reconstitution

-

Equilibration: Before opening, allow the vial of solid this compound to warm to room temperature to prevent condensation of moisture, which can accelerate degradation.

-

Reconstitution: Prepare a high-concentration stock solution by dissolving the solid in a minimal amount of anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

-

Aliquoting: Immediately aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and exposure to moisture and light.

Workflow for Stability Assessment

The stability of this compound in a specific buffer can be assessed by monitoring the disappearance of its characteristic UV-Vis absorbance peak over time.

Caption: General experimental workflow for stability analysis.

Protocol for UV-Vis Spectrophotometric Stability Assay:

-

Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).

-

Dilute the stock solution to a final concentration in the desired aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4) to a concentration that gives a measurable absorbance in the tetrazine's characteristic range (typically around 520-540 nm).

-

Incubate the solution at the desired temperature (e.g., 25°C or 37°C), protected from light.

-

Measure the absorbance of the solution at the λmax of the tetrazine at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

-

Plot the absorbance as a function of time. The rate of decrease in absorbance corresponds to the rate of degradation.

Summary and Recommendations

To ensure the optimal performance of this compound in experimental applications, the following best practices are recommended:

-

Storage: Store the solid compound at -20°C, protected from light and moisture.

-

Solution Preparation: Prepare stock solutions in anhydrous DMSO or DMF and store in single-use aliquots at -80°C for long-term storage or -20°C for short-term storage.

-

Handling: Always allow the solid reagent to equilibrate to room temperature before opening the vial. Use freshly prepared solutions for bioconjugation reactions whenever possible.

-

Experimental Validation: For critical applications, it is advisable to perform a stability assessment of the reagent under the specific experimental conditions to be used.

By adhering to these guidelines, researchers can maximize the stability and reactivity of this compound, leading to more reliable and reproducible results in their scientific endeavors.

References

The Core Principles of Tetrazine Ligation with Biotin-PEG3-Me-Tet: An In-depth Technical Guide

For researchers, scientists, and drug development professionals, the ability to precisely conjugate biomolecules is paramount. Tetrazine ligation, a cornerstone of bioorthogonal chemistry, offers an unparalleled combination of speed, specificity, and biocompatibility. This guide delves into the core of this powerful technology, focusing on the use of Biotin-PEG3-Me-Tetrazine for the seamless labeling and detection of biomolecules.

The Mechanism of Action: Inverse-Electron-Demand Diels-Alder Cycloaddition

The foundation of tetrazine ligation lies in the inverse-electron-demand Diels-Alder (IEDDA) reaction.[1][2] Unlike conventional Diels-Alder reactions, the IEDDA cycloaddition occurs between an electron-deficient diene, the tetrazine, and an electron-rich dienophile.[1][3] Strained alkenes and alkynes, such as trans-cyclooctene (TCO) and norbornene, are highly effective dienophiles for this reaction due to their high reactivity.[4]

The reaction proceeds in a two-step mechanism:

-

[4+2] Cycloaddition: The tetrazine ring reacts with the dienophile to form an unstable bicyclic intermediate.

-

Retro-Diels-Alder Reaction: This intermediate rapidly undergoes a retro-Diels-Alder reaction, releasing a molecule of nitrogen gas (N₂) and forming a stable dihydropyridazine product. The release of N₂ gas is the sole byproduct, making this a clean and efficient ligation strategy.

The reaction can be visually monitored by the disappearance of the tetrazine's characteristic pink color and the loss of its absorbance peak between 510 and 550 nm.

Kinetics and Stability: A Balancing Act

The kinetics of the tetrazine ligation are exceptionally fast, with second-order rate constants reaching up to 10^6 M⁻¹s⁻¹. This rapid reactivity allows for efficient conjugation even at low biomolecule concentrations, a significant advantage in biological systems. The reaction rate is influenced by the electronic properties of both the tetrazine and the dienophile. Electron-withdrawing groups on the tetrazine ring generally increase the reaction rate, while electron-donating groups on the dienophile also enhance kinetics.

However, there is often a trade-off between reactivity and stability. Highly reactive tetrazines can be less stable in aqueous environments, undergoing degradation over time. Methyl-tetrazines, such as the one in Biotin-PEG3-Me-Tetrazine, offer a good balance of excellent reactivity and sufficient stability for most bioorthogonal applications. Studies have shown that methyl-tetrazine exhibits significantly greater stability compared to more reactive derivatives like pyridyl-tetrazine, with over 92% of the compound remaining after 12 hours in cell culture media.

Table 1: Comparative Stability and Reactivity of Tetrazine Derivatives

| Tetrazine Derivative | Stability (Remaining after 48h in DMEM with 10% FBS at 37°C) | Second-Order Rate Constant with axial-TCO (M⁻¹s⁻¹) |

| Pyridyl-tetrazine (Py-Tz) | < 13% | ~10332 |

| H-tetrazine (H-Tz) | < 13% | - |

| Methyl-tetrazine (Me-Tz) | > 63% | ~1000-2000 |

| Phenyl-tetrazine (Ph-Tz) | - | ~1000 |

| Triazolyl-tetrazine | > 63% | ~10332 |

Experimental Protocols

General Protein-Protein Conjugation using TCO-Tetrazine Ligation

This protocol provides a general workflow for conjugating two proteins using a TCO-NHS ester and a methyl-tetrazine-NHS ester.

Materials:

-

Protein 1 and Protein 2 in a suitable buffer (e.g., PBS, pH 7.4-9.0)

-

TCO-PEG-NHS ester

-

Methyl-tetrazine-PEG-NHS ester

-

1M Sodium Bicarbonate (NaHCO₃)

-

Anhydrous DMSO or DMF

-

Spin desalting columns

Procedure:

Protein 1 Activation with TCO-NHS Ester:

-

To 100 µg of Protein 1 in 100 µL of PBS, add 5 µL of 1M NaHCO₃.

-

Immediately before use, dissolve the TCO-PEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mM.

-

Add a 10-20 fold molar excess of the TCO-NHS ester solution to the protein solution.

-

Incubate the reaction for 60 minutes at room temperature.

-

Remove excess, unreacted TCO-NHS ester using a spin desalting column.

Protein 2 Activation with Methyl-Tetrazine-NHS Ester:

-

To 100 µg of Protein 2 in 100 µL of PBS, add 5 µL of 1M NaHCO₃.

-

Immediately before use, dissolve the methyl-tetrazine-PEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mM.

-

Add a 10-20 fold molar excess of the tetrazine-NHS ester solution to the protein solution.

-

Incubate the reaction for 60 minutes at room temperature.

-

Remove excess, unreacted tetrazine-NHS ester using a spin desalting column.

Conjugation of Activated Proteins:

-

Mix the TCO-activated Protein 1 and the tetrazine-activated Protein 2 in a 1:1 molar ratio. A slight excess (1.05-1.5 molar equivalents) of the tetrazine-functionalized protein can be used for optimal results.

-

Incubate the mixture for 30 to 120 minutes at room temperature with gentle rotation. The reaction can also be performed at 4°C, which may require a longer incubation time.

-

The progress of the reaction can be monitored by the disappearance of the tetrazine's pink color or by analyzing the reaction mixture using SDS-PAGE or mass spectrometry.

-

If necessary, the final conjugate can be purified from any unreacted proteins using size-exclusion chromatography.

-

Store the final conjugate at 4°C.

Labeling of TCO-Modified Biomolecules with Biotin-PEG3-Me-Tetrazine

This protocol outlines the procedure for labeling a biomolecule previously modified with a TCO group using Biotin-PEG3-Me-Tetrazine.

Materials:

-

TCO-modified biomolecule in a suitable buffer (e.g., PBS, pH 7.4)

-

Biotin-PEG3-Me-Tetrazine

-

Anhydrous DMSO or DMF

-

Spin desalting column or dialysis equipment

Procedure:

-

Prepare a stock solution of Biotin-PEG3-Me-Tetrazine in anhydrous DMSO or DMF.

-

To the solution of the TCO-modified biomolecule, add a 5-10 fold molar excess of the Biotin-PEG3-Me-Tetrazine solution.

-

Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C.

-

Remove the excess, unreacted Biotin-PEG3-Me-Tetrazine using a desalting column or dialysis.

-

The biotinylated biomolecule is now ready for downstream applications such as purification with streptavidin beads or detection with streptavidin-fluorophore conjugates.

Applications in Research and Drug Development

The robustness and efficiency of tetrazine ligation have led to its widespread adoption in various fields:

-

Bioconjugation: The primary application is the stable and specific linking of biomolecules, including proteins, peptides, nucleic acids, and small molecules.

-

Cellular Imaging: The fast kinetics allow for the labeling and imaging of cellular components in living systems with minimal perturbation.

-

Drug Delivery and Targeting: Tetrazine ligation is employed in the development of antibody-drug conjugates (ADCs) and other targeted therapeutic strategies.

-

Pretargeted Imaging: In this approach, a TCO-modified antibody is first administered and allowed to accumulate at the target site. Subsequently, a smaller, rapidly clearing tetrazine-labeled imaging agent is administered, which then reacts with the antibody at the target, leading to a high signal-to-noise ratio for techniques like PET and SPECT imaging.

-

Materials Science: The formation of hydrogels and other biomaterials with precisely controlled properties is facilitated by tetrazine ligation.

References

- 1. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Tetrazine Ligation: Fast Bioconjugation based on Inverse-electron-demand Diels-Alder Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tetrazine-based inverse-electron-demand Diels–Alder reaction: a powerful tool for fabrication and functionalization of polymeric materials - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00912F [pubs.rsc.org]

- 4. Highly Stable and Selective Tetrazines for the Coordination-Assisted Bioorthogonal Ligation with Vinylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Biotin-PEG3-Me-Tetrazine for Bioorthogonal Labeling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Biotin-PEG3-Me-Tetrazine, a key reagent in the field of bioorthogonal chemistry. It details the underlying chemical principles, experimental protocols for its use in labeling, and its applications in life sciences and drug development.

Introduction to Bioorthogonal Chemistry and Tetrazine Ligation

Bioorthogonal chemistry encompasses chemical reactions that can proceed within a living system without interfering with native biochemical processes.[1] A cornerstone of this field is "click chemistry," which describes reactions that are rapid, selective, and high-yielding. The inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine (Tz) and a strained alkene, most commonly a trans-cyclooctene (TCO), is a prominent example of a bioorthogonal reaction. This ligation is exceptionally fast and occurs without the need for a toxic copper catalyst, making it ideal for applications in living cells and organisms.[1]

The Core Reagent: Biotin-PEG3-Me-Tetrazine

Biotin-PEG3-Me-Tetrazine is a trifunctional molecule designed for efficient and specific biotinylation of TCO-modified biomolecules. Its structure consists of three key components:

-

Biotin: A vitamin with an exceptionally high affinity for streptavidin and avidin. This interaction is one of the strongest non-covalent bonds known, making it a robust tool for the detection, purification, and immobilization of labeled molecules.

-

PEG3 (Polyethylene Glycol) Spacer: A short, hydrophilic three-unit polyethylene glycol linker. This spacer enhances the solubility of the reagent in aqueous buffers, a critical feature for biological experiments. It also minimizes steric hindrance between the biotin and the target biomolecule, ensuring efficient binding to streptavidin.

-

Methyl-Tetrazine (Me-Tet): The bioorthogonal reactive group. The methyl-substituted tetrazine specifically and rapidly reacts with a TCO-modified molecule to form a stable covalent bond.[1]

Chemical and Physical Properties

| Property | Value |

| Chemical Formula | C27H39N7O6S |

| Molecular Weight | 589.7 g/mol |

| Purity | Typically >95% |

| Solubility | Soluble in DMSO and DMF |

| Storage Conditions | -20°C, desiccated |

Data sourced from BroadPharm and Vector Labs.[2][3]

The Chemistry of Labeling

The labeling process is a two-step procedure. First, the biomolecule of interest is functionalized with a TCO group. This can be achieved through various methods, such as metabolic labeling with TCO-modified sugars or amino acids, or by chemical conjugation to specific functional groups on the biomolecule.

Once the biomolecule is "clicked" with TCO, Biotin-PEG3-Me-Tetrazine is introduced. The methyl-tetrazine moiety of the reagent reacts with the TCO group on the target biomolecule via an inverse-electron-demand Diels-Alder cycloaddition. This [4+2] cycloaddition is highly specific and proceeds rapidly under physiological conditions (aqueous environment, neutral pH, and room temperature), resulting in a stable covalent bond.

Bioorthogonal labeling workflow using Biotin-PEG3-Me-Tetrazine.

Quantitative Data on Reaction Kinetics

The hallmark of the tetrazine-TCO ligation is its exceptional speed. The second-order rate constants for these reactions are among the highest of all bioorthogonal reactions. The specific rate can be influenced by the substituents on both the tetrazine and the TCO rings.

| Reaction Pair | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Solvent System |

| Methyl-substituted tetrazine with TCO | ~1,000 | Aqueous Media |

| Hydrogen-substituted tetrazine with TCO | up to 30,000 | Aqueous Media |

| 3,6-di(2-pyridyl)-s-tetrazine with TCO | 2,000 ± 400 | 9:1 Methanol/Water |

| General Tetrazine-TCO | >800 | Not specified |

This data is compiled from multiple sources and represents a range of reported values. The exact rate for Biotin-PEG3-Me-Tetrazine will depend on the specific TCO derivative and reaction conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing Biotin-PEG3-Me-Tetrazine.

Labeling of Cell Surface Proteins

This protocol describes the labeling of cell surface proteins on live cells that have been metabolically engineered to express a TCO-containing moiety.

Materials:

-

Cells expressing TCO-modified surface proteins

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Biotin-PEG3-Me-Tetrazine (stock solution in DMSO)

-

Quenching solution (e.g., TCO-amine)

-

Cell lysis buffer

Procedure:

-

Cell Preparation: Culture cells to the desired confluency.

-

Washing: Gently wash the cells three times with ice-cold PBS to remove any interfering components from the culture medium.

-

Labeling Reaction: Dilute the Biotin-PEG3-Me-Tetrazine stock solution in PBS to a final concentration of 10-50 µM. Add the labeling solution to the cells and incubate for 30-60 minutes at 37°C.

-

Quenching (Optional but Recommended): To stop the reaction, remove the labeling solution and add a quenching solution containing an excess of a TCO-containing small molecule. Incubate for 10 minutes.

-

Washing: Wash the cells three times with ice-cold PBS to remove unreacted Biotin-PEG3-Me-Tetrazine and quenching reagent.

-

Cell Lysis: Lyse the cells using a suitable lysis buffer to extract the labeled proteins.

The biotinylated proteins are now ready for downstream applications such as immunoprecipitation or western blotting.

Experimental workflow for cell surface protein labeling.

Immunoprecipitation of Biotinylated Proteins

This protocol describes the enrichment of biotinylated proteins using streptavidin-conjugated beads.

Materials:

-

Biotinylated protein lysate

-

Streptavidin-conjugated beads (e.g., magnetic or agarose)

-

Wash buffer (e.g., RIPA buffer or PBS with 0.1% Tween-20)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

Procedure:

-

Bead Preparation: Wash the streptavidin beads three times with wash buffer to remove any preservatives.

-

Binding: Add the cell lysate to the prepared beads and incubate for 1-2 hours at 4°C with gentle rotation to allow the biotinylated protein to bind to the streptavidin.

-

Washing: Pellet the beads (using a magnet for magnetic beads or centrifugation for agarose) and discard the supernatant. Wash the beads extensively (at least five times) with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads. For analysis by western blot, a common method is to boil the beads in SDS-PAGE sample buffer.

Western Blotting of Biotinylated Proteins

This protocol describes the detection of biotinylated proteins by western blot.

Materials:

-

SDS-PAGE gel and running buffer

-

Transfer apparatus and buffer

-

Nitrocellulose or PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Streptavidin-HRP conjugate

-

Chemiluminescent substrate

Procedure:

-

SDS-PAGE and Transfer: Separate the protein samples (either total lysate or immunoprecipitated proteins) by SDS-PAGE and transfer them to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific binding.

-

Streptavidin-HRP Incubation: Incubate the membrane with a streptavidin-HRP conjugate (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound streptavidin-HRP.

-

Detection: Incubate the membrane with a chemiluminescent substrate and visualize the signal using an appropriate imaging system.

Signaling Pathways and Logical Relationships

The use of Biotin-PEG3-Me-Tetrazine does not directly interrogate a specific signaling pathway but rather provides a tool to study proteins that may be involved in various pathways. For example, if a cell surface receptor involved in a signaling cascade is labeled, this technique can be used to study its trafficking, turnover, and interaction partners.

Logical relationship of labeling to downstream analysis of signaling proteins.

Conclusion

Biotin-PEG3-Me-Tetrazine, in conjunction with TCO-based metabolic or chemical labeling, offers a powerful and versatile platform for bioorthogonal labeling. Its rapid, specific, and biocompatible nature has made it an indispensable tool for researchers seeking to study and manipulate biomolecules in complex biological systems. The applications of this technology continue to expand, promising further breakthroughs in our understanding of biology and the development of new therapeutic and diagnostic strategies.

References

An In-depth Technical Guide to Click Chemistry with Biotin-PEG3-Me-Tet

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, applications, and methodologies of click chemistry, with a specific focus on the versatile reagent Biotin-PEG3-Me-Tet. This reagent is a cornerstone in modern bioconjugation, offering a powerful tool for researchers in drug development, diagnostics, and fundamental biological research.

Core Principles of Click Chemistry and the Role of this compound

Click chemistry, a concept introduced by Barry Sharpless, describes a class of reactions that are modular, high-yielding, and generate minimal byproducts. These reactions are characterized by their high specificity and bioorthogonality, meaning they can proceed in complex biological environments without interfering with native biochemical processes.[1][2]

This compound is a heterobifunctional reagent designed for click chemistry applications.[3][] It comprises three key components:

-

Biotin: A vitamin with an exceptionally high affinity for avidin and streptavidin, enabling robust purification, detection, and immobilization of conjugated molecules.[2]

-

PEG3 (Polyethylene Glycol) Linker: A three-unit polyethylene glycol spacer that enhances the water solubility of the reagent and the resulting conjugate. This hydrophilic spacer also minimizes steric hindrance, ensuring efficient binding of the biotin moiety to streptavidin.

-

Methyl-Tetrazine (Me-Tet): The reactive group that participates in one of the fastest known click chemistry reactions, the inverse-electron demand Diels-Alder (iEDDA) cycloaddition.

The primary utility of this compound lies in its ability to react with molecules containing a trans-cyclooctene (TCO) group. This iEDDA reaction is catalyst-free, proceeding rapidly under physiological conditions, making it ideal for in vivo and in vitro applications where the toxicity of catalysts like copper (used in other click chemistry reactions) is a concern.

Quantitative Data: A Comparative Look at Click Chemistry Reactions

The efficacy of a click chemistry reaction is often evaluated by its second-order rate constant (k). The iEDDA reaction involving tetrazines and TCOs stands out for its exceptional kinetics.

| Click Chemistry Reaction | Reactants | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Key Features |

| iEDDA (Inverse-Electron Demand Diels-Alder) | Tetrazine + trans-cyclooctene (TCO) | > 800 | Exceptionally fast and catalyst-free. Ideal for in vivo applications and conjugation of low-abundance molecules. |

| CuAAC (Copper(I)-Catalyzed Azide-Alkyne Cycloaddition) | Terminal Alkyne + Azide | 10¹ - 10⁴ | Requires a copper(I) catalyst, which can be toxic to cells. The reaction rate is influenced by the choice of ligands. |

| SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition) | Strained Alkyne + Azide | 10⁻³ - 1 | Catalyst-free, but generally slower than iEDDA. The rate is dependent on the structure of the strained alkyne. |

Table 1: Comparison of common click chemistry reaction kinetics. Data compiled from multiple sources.

Key Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in several advanced applications:

-

Antibody-Drug Conjugates (ADCs): this compound serves as a linker in the construction of ADCs. An antibody can be modified with a TCO group, and a cytotoxic drug can be attached to the this compound. The subsequent click reaction conjugates the drug to the antibody. The biotin handle facilitates the purification of the ADC.

-

PROTACs (Proteolysis Targeting Chimeras): This reagent can be used in the synthesis of PROTACs, which are molecules designed to induce the degradation of specific proteins.

-

Biomolecule Labeling and Detection: The high specificity of the iEDDA reaction allows for the precise labeling of proteins, nucleic acids, and other biomolecules that have been functionalized with a TCO group. The biotin tag then enables sensitive detection using streptavidin-conjugated fluorophores or enzymes.

-

In Vivo Imaging: The rapid, bioorthogonal nature of the tetrazine-TCO ligation is well-suited for pre-targeted in vivo imaging applications. A TCO-modified antibody can be administered, allowed to accumulate at the target site, and then a tetrazine-linked imaging agent can be introduced for rapid conjugation and imaging.

Experimental Protocols

General Protocol for Protein Biotinylation using this compound and a TCO-modified Protein

This protocol outlines a general procedure for labeling a protein containing a TCO group with this compound.

Materials:

-

TCO-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound

-

Anhydrous DMSO or DMF

-

Desalting spin columns or dialysis cassettes for purification

Procedure:

-

Prepare Protein Solution: Ensure the TCO-modified protein is at a concentration of 1-5 mg/mL in an amine-free buffer like PBS.

-

Prepare this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 5-20 mM.

-

Conjugation Reaction:

-

Add a 5- to 20-fold molar excess of the this compound solution to the TCO-modified protein solution.

-

Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-8 hours. The reaction is typically rapid, with significant conjugation occurring within the first hour at room temperature.

-

-

Purification:

-

Remove excess, unreacted this compound using a desalting spin column or by dialysis against the desired buffer. This step is crucial to prevent interference from free biotin in downstream applications.

-

-

Characterization and Storage:

-

Confirm biotinylation using techniques such as a HABA assay, mass spectrometry, or a Western blot with streptavidin-HRP.

-

Store the biotinylated protein at 4°C for short-term use or at -20°C or -80°C for long-term storage. Avoid buffers containing azides.

-

Protocol for Western Blot Detection of Biotinylated Proteins

Materials:

-

Biotinylated protein sample

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk in TBST)

-

Streptavidin-HRP conjugate

-

Chemiluminescent substrate (ECL)

Procedure:

-

Protein Separation: Separate the biotinylated protein sample by SDS-PAGE.

-

Membrane Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific binding.

-

Streptavidin-HRP Incubation: Incubate the membrane with a solution of streptavidin-HRP (typically a 1:5000 to 1:20000 dilution in blocking buffer) for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound streptavidin-HRP.

-

Detection: Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions and visualize the signal using a suitable imaging system.

Visualizing the Chemistry and Workflow

To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

References

Methodological & Application

Application Notes and Protocols for Cell Surface Protein Labeling using Biotin-PEG3-Me-Tet

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise and efficient labeling of cell surface proteins is paramount for understanding their function in cellular processes, including signal transduction, cell adhesion, and drug interactions. Bioorthogonal chemistry, a set of chemical reactions that can occur in living systems without interfering with native biochemical processes, has emerged as a powerful tool for this purpose. The inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between a tetrazine and a strained dienophile, such as a trans-cyclooctene (TCO), is a cornerstone of bioorthogonal chemistry due to its exceptionally fast reaction kinetics and high specificity.[1]

Biotin-PEG3-Me-Tet (Biotin-PEG3-Methyl-Tetrazine) is a versatile reagent that leverages this chemistry for the robust labeling of cell surface proteins. It comprises three key components:

-

Biotin: A small molecule with an extraordinarily high affinity for streptavidin, enabling sensitive detection and efficient purification of labeled proteins.

-

PEG3 Linker: A short, hydrophilic polyethylene glycol spacer that enhances the reagent's solubility in aqueous buffers and minimizes steric hindrance, thereby improving accessibility to the target protein.

-

Methyl-Tetrazine (Me-Tet): The bioorthogonal reactive group that rapidly and specifically reacts with a TCO-modified biomolecule.

This document provides detailed protocols for utilizing this compound to label cell surface proteins, along with representative data and visualizations to guide researchers in their experimental design and execution.

Principle of the Method

The labeling strategy involves a two-step process. First, the cell surface protein of interest is functionalized with a TCO group. This can be achieved through various methods, including the genetic incorporation of an unnatural amino acid containing a TCO moiety or by chemically modifying the protein with a TCO-NHS ester. Once the protein is "clicked" with TCO, this compound is introduced. The methyl-tetrazine group on the reagent rapidly and covalently reacts with the TCO on the protein, resulting in a stable, biotinylated cell surface protein.

Data Presentation

The following tables summarize representative quantitative data from cell surface protein labeling experiments using a this compound protocol. These values are illustrative and may vary depending on the cell type, protein expression levels, and specific experimental conditions.

Table 1: Labeling Efficiency and Signal-to-Noise Ratio

| Concentration of this compound (µM) | Incubation Time (minutes) | Labeling Efficiency (%)* | Signal-to-Noise Ratio** |

| 10 | 30 | 85 ± 5 | >50-fold |

| 25 | 30 | 95 ± 3 | >80-fold[2] |

| 50 | 30 | >98 | >80-fold[2] |

| 25 | 15 | 70 ± 8 | >40-fold |

| 25 | 60 | >98 | >80-fold |

*Labeling efficiency can be determined by flow cytometry, comparing the fluorescence intensity of labeled cells (after staining with a fluorescently-labeled streptavidin) to unlabeled controls. **Signal-to-noise ratio is often assessed by comparing the signal from cells expressing the TCO-tagged protein to cells without the tag, both treated with the labeling reagent.

Table 2: Cell Viability Assessment

| Treatment | Cell Viability (%)*** |

| Untreated Control | 98 ± 2 |

| TCO-functionalized cells (no labeling reagent) | 97 ± 3 |

| TCO-functionalized cells + 50 µM this compound | 95 ± 4 |

***Cell viability should be assessed for each specific cell line and experimental condition using a standard method such as Trypan Blue exclusion or an MTT assay.

Experimental Protocols

Protocol 1: Cell Surface Protein Labeling with this compound

This protocol assumes that the target cells have been engineered to express a cell surface protein functionalized with a TCO group.

Materials:

-

Cells expressing a TCO-functionalized cell surface protein

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS), pH 7.4, ice-cold

-

Quenching Buffer (e.g., 100 mM glycine in PBS), ice-cold

-

Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

-

Streptavidin-conjugated beads (for affinity purification) or fluorescently-labeled streptavidin (for detection)

Procedure:

-

Cell Preparation:

-

Culture cells expressing the TCO-tagged protein of interest to the desired confluency in an appropriate culture vessel.

-

Gently wash the cells three times with ice-cold PBS to remove any interfering components from the culture medium.

-

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Store any unused stock solution at -20°C, protected from light and moisture.

-

Immediately before use, dilute the this compound stock solution to the desired working concentration (e.g., 25-50 µM) in ice-cold PBS.

-

-

Labeling Reaction:

-

Add the freshly prepared this compound labeling solution to the cells, ensuring the entire surface is covered.

-

Incubate for 30-60 minutes at room temperature or 37°C. The optimal incubation time and temperature may need to be determined empirically.

-

-

Quenching (Optional but Recommended):

-

Aspirate the labeling solution.

-

Wash the cells three times with ice-cold Quenching Buffer to stop the reaction and remove any unreacted reagent.

-

Incubate the final wash for 5-10 minutes on ice.

-

-

Downstream Processing:

-

For Affinity Purification:

-

Wash the cells once more with ice-cold PBS.

-

Lyse the cells directly on the plate with ice-cold Lysis Buffer.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Incubate the supernatant with streptavidin-conjugated beads to pull down the biotinylated proteins.

-

-

For Fluorescence Imaging or Flow Cytometry:

-

Wash the cells once more with ice-cold PBS.

-

Incubate with a fluorescently-labeled streptavidin conjugate according to the manufacturer's protocol.

-

Proceed with fixation and mounting for imaging or resuspend for flow cytometry analysis.

-

-

Protocol 2: Cell Viability Assay (Trypan Blue Exclusion)

Materials:

-

Labeled and control cells

-

Trypsin-EDTA

-

Culture medium containing Fetal Bovine Serum (FBS)

-

0.4% Trypan Blue solution

-

Hemocytometer

Procedure:

-

Following the labeling and quenching steps, wash the cells with PBS.

-

Treat the cells with Trypsin-EDTA to detach them from the culture vessel.

-

Resuspend the cells in culture medium containing FBS to neutralize the trypsin.

-

Take an aliquot of the cell suspension and mix it with an equal volume of 0.4% Trypan Blue solution.

-

Incubate for 1-2 minutes at room temperature.

-

Load the cell suspension into a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.

-

Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100.

Mandatory Visualizations

Caption: Experimental workflow for cell surface protein labeling.

Caption: Labeled HER2 receptor initiating downstream signaling.

References

Application Notes and Protocols for In Vivo Imaging Using Biotin-PEG3-Me-Tet

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Biotin-PEG3-Me-Tet in pre-targeted in vivo imaging studies. This bifunctional molecule is a valuable tool in the field of bioorthogonal chemistry, enabling researchers to achieve high-contrast images for various biological targets.

Introduction

This compound (Biotin-PEG3-Methyltetrazine) is a chemical probe that leverages the principles of "click chemistry" for in vivo applications.[1] It comprises three key components: a biotin molecule for high-affinity binding to streptavidin-based detection agents, a hydrophilic 3-unit polyethylene glycol (PEG3) spacer to improve solubility and pharmacokinetic properties, and a methyltetrazine moiety that participates in a highly specific and rapid bioorthogonal reaction.[2][3]

The primary application of this compound is in pre-targeted imaging, a two-step strategy designed to enhance the signal-to-background ratio in techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT).[4][5] This approach first involves the administration of a targeting molecule (e.g., an antibody) conjugated to a trans-cyclooctene (TCO) group. After this primary agent has accumulated at the target site and cleared from circulation, the smaller, faster-clearing this compound is injected. It rapidly reacts with the TCO-modified targeting molecule at the site of interest via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition. The biotin tag can then be visualized using a radiolabeled or fluorescently-labeled streptavidin conjugate.

Mechanism of Action: The Tetrazine-TCO Ligation

The core of this technology is the IEDDA reaction between the methyltetrazine of this compound and a strained alkene, most commonly a trans-cyclooctene (TCO) group. This reaction is exceptionally fast, highly selective, and can proceed efficiently within the complex biological environment of a living organism without interfering with native biochemical processes. This bioorthogonal nature is crucial for its use in in vivo studies.

The reaction kinetics of the tetrazine-TCO ligation are a key advantage, with second-order rate constants being among the fastest known in bioorthogonal chemistry. This rapid ligation allows for the efficient capture of the imaging probe at the target site even at low concentrations.

Data Presentation

The following table summarizes the reaction kinetics for representative tetrazine-TCO pairs, highlighting the rapid nature of this bioorthogonal reaction.

| Reactants | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Reference(s) |

| Methyltetrazine and trans-cyclooctene (TCO) | > 800 | |

| Hydrogen-substituted tetrazine and TCO | up to 30,000 | |

| 3,6-diaryl-tetrazine and TCO | Slower than mono-substituted tetrazines | |

| Tetrazine and norbornene | Slower than TCO |

Experimental Protocols

Protocol 1: Conjugation of TCO to a Targeting Antibody

This protocol describes the conjugation of a TCO group to primary amines (e.g., lysine residues) on an antibody using a TCO-PEG4-NHS ester.

Materials:

-

Targeting antibody in a suitable buffer (e.g., phosphate-buffered saline, PBS), free of primary amines.

-

TCO-PEG4-NHS ester.

-

Anhydrous dimethyl sulfoxide (DMSO).

-

Desalting column (e.g., Zeba™ Spin Desalting Columns).

-

PBS (pH 7.4).

Procedure:

-

Antibody Preparation: Prepare the antibody at a concentration of 1-10 mg/mL in PBS (pH 7.4).

-

TCO-PEG4-NHS Ester Solution: Immediately before use, dissolve the TCO-PEG4-NHS ester in anhydrous DMSO to a concentration of 10 mM.

-

Conjugation Reaction: Add a 5-20 molar excess of the TCO-PEG4-NHS ester solution to the antibody solution. The optimal ratio should be determined empirically for each antibody.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.

-

Purification: Remove the unreacted TCO-PEG4-NHS ester and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS.

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the antibody at 280 nm and using the manufacturer's instructions for the TCO label. The functionality of the conjugated antibody should be confirmed using an appropriate binding assay (e.g., ELISA).

-

Storage: Store the TCO-conjugated antibody at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: In Vivo Pre-targeted Imaging

This protocol provides a general workflow for a pre-targeted imaging study in a tumor-bearing mouse model.

Materials:

-

Tumor-bearing mice.

-

TCO-conjugated targeting antibody.

-

This compound.

-

Radiolabeled or fluorescently-labeled streptavidin.

-

In vivo imaging system (e.g., PET/CT, SPECT/CT, or fluorescence imaging system).

-

Sterile PBS.

Procedure:

-

Administration of TCO-Conjugated Antibody: Administer the TCO-conjugated antibody to the mice via intravenous (tail vein) injection. The dose will depend on the specific antibody and tumor model, but a typical starting point is 10-100 µg per mouse.

-

Pre-targeting Interval: Allow sufficient time for the antibody to accumulate at the tumor site and for the unbound antibody to clear from circulation. This interval is critical and needs to be optimized, typically ranging from 24 to 72 hours.

-

Administration of this compound: After the pre-targeting interval, administer this compound via intravenous injection. A molar excess of the tetrazine to the TCO at the target site is recommended to ensure efficient reaction. A typical dose might range from 1 to 10 mg/kg.

-

Clearance of Unbound this compound: Allow time for the unbound this compound to clear from the body. Due to its small size, this should be relatively rapid, typically within 1-4 hours.

-

Administration of Imaging Agent: Inject the radiolabeled or fluorescently-labeled streptavidin.

-